molecular formula C19H18FNO6S B12460243 2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate

2-(4-Fluorophenyl)-2-oxoethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate

Cat. No.: B12460243
M. Wt: 407.4 g/mol
InChI Key: MBNURQWGKHCXMV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate is a complex organic compound that features both fluorophenyl and acetamidobenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of 2-(4-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then subjected to further reactions to introduce the acetamidobenzenesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorine atom can be detected using techniques like NMR spectroscopy, providing insights into molecular interactions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the acetamidobenzenesulfonyl group suggests possible applications in the development of anti-inflammatory or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetamidobenzenesulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)acetic acid: A precursor in the synthesis of the target compound.

    4-Acetamidobenzenesulfonyl chloride: Another precursor used in the synthesis.

    2-(4-Fluorophenyl)-2-oxoethyl acetate: A structurally similar compound with different functional groups.

Uniqueness

2-(4-Fluorophenyl)-2-oxoethyl 3-(4-acetamidobenzenesulfonyl)propanoate is unique due to the combination of its fluorophenyl and acetamidobenzenesulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for versatile reactivity and interactions.

Properties

Molecular Formula

C19H18FNO6S

Molecular Weight

407.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 3-(4-acetamidophenyl)sulfonylpropanoate

InChI

InChI=1S/C19H18FNO6S/c1-13(22)21-16-6-8-17(9-7-16)28(25,26)11-10-19(24)27-12-18(23)14-2-4-15(20)5-3-14/h2-9H,10-12H2,1H3,(H,21,22)

InChI Key

MBNURQWGKHCXMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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